2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N4OS and its molecular weight is 366.36. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
The synthesis of 1,2,4-triazolo[1,5-a]pyridines and related heterocycles has been a subject of interest due to their biological importance. For instance, a metal-free synthesis approach utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton efficiently. This method features a short reaction time and high yields, highlighting the significance of utilizing specific functional groups for innovative synthetic routes (Zheng et al., 2014).
Biological Activity
Compounds incorporating the 1,2,4-triazolo[4,3-a]pyridin moiety have been explored for their antimicrobial and antiproliferative activities. For example, the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, which include structural motifs related to the query compound, demonstrate pronounced antimicrobial activity. This reflects the potential of such compounds in the development of new antimicrobial agents (Bhuiyan et al., 2006). Additionally, enaminones have been used as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities, suggesting the versatility of the compound's core structure in medicinal chemistry applications (Riyadh, 2011).
Properties
IUPAC Name |
2-methylsulfanyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c1-25-12-7-3-2-5-10(12)15(24)20-9-13-21-22-14-11(16(17,18)19)6-4-8-23(13)14/h2-8H,9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZQCAMQPFARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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